2-Methoxy-5-methylphenylmagnesium bromide chemical suppliers and price
2-Methoxy-5-methylphenylmagnesium bromide chemical suppliers and price
An In-Depth Technical Guide to 2-Methoxy-5-methylphenylmagnesium bromide: Synthesis, Handling, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document details the reagent's physicochemical properties, outlines its common in-situ synthesis from 2-bromo-4-methylanisole, presents key commercial supplier information for the precursor, and provides validated, step-by-step protocols for its preparation and use. Furthermore, it covers critical safety, handling, storage, and disposal procedures essential for mitigating the risks associated with this highly reactive organometallic compound. Visual workflows and reaction pathways are included to enhance understanding for researchers, scientists, and drug development professionals.
Introduction to 2-Methoxy-5-methylphenylmagnesium bromide
2-Methoxy-5-methylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The structure of this specific reagent features a nucleophilic carbon atom on the phenyl ring, which is polarized due to the electropositive magnesium atom.[3] This inherent nucleophilicity allows it to readily attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1]
The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring modifies the electronic and steric properties of the reagent, influencing its reactivity and selectivity in synthetic applications. Due to its high reactivity, 2-Methoxy-5-methylphenylmagnesium bromide is exquisitely sensitive to air and moisture and is almost always prepared immediately before use (in-situ) or sourced as a solution from specialized chemical suppliers.[4] Its primary utility lies in introducing the 2-methoxy-5-methylphenyl moiety into target molecules, a common scaffold in the development of complex organic molecules and active pharmaceutical ingredients (APIs).
Physicochemical Properties
A clear understanding of the properties of both the final Grignard reagent and its common precursor is essential for successful synthesis and handling.
| Property | 2-Methoxy-5-methylphenylmagnesium bromide | 2-Bromo-4-methylanisole (Precursor) |
| IUPAC Name | magnesium;1-methoxy-4-methylbenzene-6-ide;bromide[5] | 2-bromo-1-methoxy-4-methylbenzene[6] |
| Synonyms | (2-Methoxy-5-methylphenyl)magnesium bromide | 3-Bromo-4-methoxytoluene[7] |
| CAS Number | 70548-79-7[5] | 22002-45-5[7][8][9] |
| Molecular Formula | C₈H₉BrMgO[5] | C₈H₉BrO[6][7] |
| Molecular Weight | 225.37 g/mol [5] | 201.06 g/mol [6][9] |
| Appearance | Typically a yellow-brown or gray solution | Clear, dark yellow to brown liquid[7] |
| Boiling Point | N/A (used in solution) | 124-125 °C at 20 mmHg[8] |
| Density | Solution density varies (e.g., ~1.011 g/mL for similar reagents in THF)[10] | 1.392 g/mL at 25 °C[8] |
| Solubility | Soluble in ethereal solvents (THF, Diethyl Ether) | Soluble in organic solvents |
Commercial Availability and Procurement
While 2-Methoxy-5-methylphenylmagnesium bromide may be available from a limited number of specialized organometallic suppliers, the most common and practical approach for research and development is its preparation from the stable aryl halide precursor, 2-bromo-4-methylanisole . This precursor is readily available from several major chemical suppliers.
| Supplier | Product Name | Typical Purity | Notes |
| Sigma-Aldrich | 2-Bromo-4-methylanisole | 97% | A common source for research-grade quantities. |
| Apollo Scientific | 2-Bromo-4-methylanisole | 98%[7] | Offers various quantities from grams to bulk.[7] |
| Alkali Scientific | 2-Bromo-4-methylanisole | Varies | Distributes MilliporeSigma (Sigma-Aldrich) products.[8] |
| CymitQuimica | 2-Bromo-4-methylanisole | 98%[7] | Provides detailed product specifications and pricing online.[7] |
Note: Pricing is subject to change and typically available upon requesting a quote from the supplier's website. The Grignard reagent itself is often sold as a solution (e.g., 0.5M or 1.0M in THF) by suppliers like American Elements for similar compounds.[4]
In-Situ Synthesis: A Validated Protocol
The preparation of a Grignard reagent is one of the most fundamental operations in an organic chemistry lab. The causality behind this protocol is rooted in the need to overcome the passivating oxide layer on the magnesium surface and to maintain strictly anhydrous and anoxic conditions to prevent the highly reactive reagent from being destroyed.
Materials & Equipment:
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2-bromo-4-methylanisole (1.0 eq)
-
Magnesium (Mg) turnings (1.2 - 1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
A small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel
-
Inert gas supply (Argon or Nitrogen), Schlenk line
-
Magnetic stirrer and stir bar, heating mantle
-
Syringes and needles
Protocol:
-
Glassware Preparation (The Foundation of Success): All glassware must be rigorously dried to remove adsorbed water. This is typically achieved by baking in an oven (>120 °C) for several hours and assembling while hot under a stream of dry inert gas, or by flame-drying the assembled apparatus under vacuum. This step is non-negotiable, as even trace moisture will quench the reaction.
-
Apparatus Assembly: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with an inert gas inlet), and a rubber septum. Place a magnetic stir bar in the flask. Securely clamp the apparatus.
-
Magnesium Activation (Overcoming the Barrier): Place the magnesium turnings into the flask. Briefly flame-dry the flask containing the magnesium under vacuum to ensure all surfaces are free of moisture. Add a single crystal of iodine. The iodine etches the surface of the magnesium, exposing fresh, reactive metal by disrupting the passivating magnesium oxide layer.[1] The disappearance of the purple iodine vapor and the appearance of a grayish surface on the magnesium indicates activation.
-
Initiation of Reagent Formation: Add a small portion (approx. 10%) of the total 2-bromo-4-methylanisole, diluted in a small amount of anhydrous THF, to the activated magnesium.
-
Observing Initiation (The Critical Moment): The reaction should begin shortly after addition. Signs of initiation include a gentle bubbling on the magnesium surface, a slight increase in temperature (exotherm), and the formation of a cloudy, grayish-brown solution. If the reaction does not start, gentle warming with a heat gun may be required.
-
Controlled Addition: Once the reaction is initiated and self-sustaining, dilute the remaining 2-bromo-4-methylanisole with anhydrous THF in the dropping funnel. Add this solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous runaways.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark brown or gray solution is the 2-Methoxy-5-methylphenylmagnesium bromide reagent, ready for use in the subsequent synthetic step.
Synthesis Workflow Diagram
Caption: General pathway for the reaction of a Grignard reagent with a ketone to form a tertiary alcohol.
Safety, Handling, and Storage
Grignard reagents are hazardous materials that demand rigorous adherence to safety protocols. Their high reactivity is the source of both their synthetic utility and their potential dangers.
-
Air and Moisture Sensitivity: Grignard reagents react violently with water, proton sources (like alcohols), and oxygen. A[4][10]ll manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Flammability: The ethereal solvents used (THF, diethyl ether) are extremely flammable. T[10]he Grignard reaction itself is exothermic and can lead to the boiling of the solvent, creating a significant fire risk if not properly controlled. Keep all ignition sources away from the apparatus.
-
Corrosivity: Grignard reagents are highly basic and can cause severe skin and eye burns upon contact. *[4] Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves.
-
Storage: If short-term storage is unavoidable, the reagent should be kept in a tightly sealed, argon-flushed container in a cool, dark place, such as a refrigerator designated for chemicals. Containers should be periodically checked for the formation of explosive peroxides, especially if THF is the solvent.
[4]### 9. Waste Disposal
Unused or excess Grignard reagent must be quenched and neutralized before disposal.
-
Cooling: Cool the flask containing the Grignard reagent in an ice bath.
-
Slow Quenching: Under an inert atmosphere and with vigorous stirring, slowly and carefully add a proton source that will not react too violently. A common choice is to add anhydrous isopropanol, followed by a slow addition of saturated aqueous ammonium chloride solution.
-
Neutralization: Once the reaction has subsided, the mixture can be further diluted with water and neutralized with dilute acid (e.g., 1M HCl).
-
Disposal: The resulting aqueous and organic layers should be separated and disposed of according to institutional hazardous waste guidelines.
Conclusion
2-Methoxy-5-methylphenylmagnesium bromide serves as a powerful and specific nucleophilic building block in organic synthesis. While its commercial availability as a ready-made solution is limited, its straightforward in-situ preparation from 2-bromo-4-methylanisole makes it highly accessible for laboratory applications. Mastery of the synthesis and handling of this reagent is predicated on a fundamental understanding of its reactivity and a disciplined approach to maintaining anhydrous and anoxic conditions. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can safely and effectively leverage this versatile reagent to advance projects in drug discovery and materials science.
References
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97%.
- CymitQuimica. (n.d.). 2-Bromo-4-methylanisole.
- Alkali Scientific. (n.d.). 2-Bromo-4-methylanisole, 1 X 10 g (480835-10G).
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97% 22002-45-5.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylaniline 98% 583-68-6.
- Smolecule. (2023, August 15). Buy 2-Methoxyphenylmagnesium bromide | 16750-63-3.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylmagnesium bromide 1.0M tetrahydrofuran 16750-63-3.
- National Center for Biotechnology Information. (n.d.). Magnesium bromide 2-methoxy-5-methylbenzen-1-ide (1/1/1). PubChem Compound Database.
- Thermo Fisher Scientific. (n.d.). 5-Fluoro-2-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 50 mL.
- Fisher Scientific. (n.d.). Organic metal bromide salts.
- Scimplify. (n.d.). 2-Methoxyphenylmagnesium bromide Manufacturer and Suppliers.
- University of California, Davis. (n.d.). 25. The Grignard Reaction.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylanisole. PubChem Compound Database.
- Vulcanchem. (n.d.). 5-Chloro-2-methoxyphenylmagnesium bromide - 419535-75-4.
- American Elements. (n.d.). 2-Methoxyphenylmagnesium Bromide Solution.
- BenchChem. (n.d.). Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole.
- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97% 22002-45-5.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. americanelements.com [americanelements.com]
- 5. Magnesium bromide 2-methoxy-5-methylbenzen-1-ide (1/1/1) | C8H9BrMgO | CID 15970968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-methylanisole | C8H9BrO | CID 89143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-methylanisole | CymitQuimica [cymitquimica.com]
- 8. alkalisci.com [alkalisci.com]
- 9. 2-Bromo-4-methylanisole 97 22002-45-5 [sigmaaldrich.com]
- 10. 2-甲氧苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.cn]
